Antitumor agent-110
CAS No.:
Cat. No.: VC16601404
Molecular Formula: C10H6N6OS
Molecular Weight: 258.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6N6OS |
|---|---|
| Molecular Weight | 258.26 g/mol |
| IUPAC Name | 3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
| Standard InChI | InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |
| Standard InChI Key | SDRJGLKNGWVTJR-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |
Introduction
Anticancer Agent 110: A DNA Damage-Inducing Cytotoxic Compound
Chemical and Pharmacological Profile
Anticancer Agent 110 (CAS 887349-03-3) is a small-molecule compound with a molecular weight of 380.4 g/mol. It is characterized by its ability to induce DNA damage and apoptosis, particularly in hematological malignancies such as chronic granulocytic leukemia (CGL) .
Table 1: Physicochemical Properties of Anticancer Agent 110
| Property | Value |
|---|---|
| CAS Number | 887349-03-3 |
| Molecular Weight | 380.4 g/mol |
| Storage Temperature | -20°C |
| Mechanism of Action | DNA damage, apoptosis |
| Primary Application | Chronic granulocytic leukemia |
Mechanistic Insights
Anticancer Agent 110 exerts its effects through direct interaction with DNA, leading to double-strand breaks and subsequent activation of apoptotic pathways. Preclinical studies highlight its selectivity for rapidly dividing cancer cells, sparing normal cells at therapeutic doses . The compound’s cytotoxicity is amplified in leukemia cell lines deficient in DNA repair mechanisms, suggesting a synthetic lethality approach .
Preclinical and Clinical Development
While clinical trial data remain limited, in vitro models demonstrate a dose-dependent reduction in leukemia cell viability, with an IC₅₀ of 2.5 µM in CGL-derived cell lines . Animal studies report a 60% reduction in tumor volume after 28 days of treatment at 10 mg/kg/day, accompanied by minimal hematological toxicity . Further investigations are warranted to validate these findings in human trials.
SGI-110: A Hypomethylating Agent with Immunomodulatory Properties
Structural and Functional Overview
SGI-110, a dinucleotide of decitabine and deoxyguanosine, is a second-generation DNA hypomethylating agent designed for subcutaneous administration. Its prolonged half-life enables sustained decitabine exposure, enhancing demethylation of tumor suppressor genes and cancer testis antigens (CTAs) .
Synergy with Immunotherapy
Preclinical studies in murine mammary carcinoma (TS/A model) reveal that SGI-110 primes the tumor microenvironment for immune checkpoint inhibition. When administered prior to anti-CTLA-4 therapy, SGI-110 achieves an 84.4% tumor growth inhibition (p < 0.05), compared to 58% with monotherapy . This synergism correlates with upregulated CTA expression and increased tumor-infiltrating lymphocytes .
Table 2: Efficacy of SGI-110 in Combination Therapy
| Treatment Regimen | Tumor Growth Inhibition (%) |
|---|---|
| SGI-110 + anti-CTLA-4 | 84.4 |
| SGI-110 monotherapy | 58.0 |
| Anti-CTLA-4 monotherapy | 32.1 |
Clinical Implications
Phase 1-2 trials in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) demonstrate CTA re-expression in 70% of patients, correlating with improved progression-free survival . Ongoing studies explore SGI-110’s role in solid tumors, particularly those with hypermethylated promoter regions.
ARV-110: A PROTAC-Based Androgen Receptor Degrader
PROTAC Technology and Target Engagement
ARV-110, an oral proteolysis-targeting chimera (PROTAC), selectively degrades androgen receptor (AR) variants prevalent in metastatic castration-resistant prostate cancer (mCRPC). It binds both AR and E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation of AR mutants (e.g., T878A, H875Y) .
Clinical Efficacy in mCRPC
In a phase 1-2 study (ARDENT trial), ARV-110 achieved a prostate-specific antigen reduction ≥50% (PSA50) in 46% of patients with AR T878/H875 mutations, versus 10% in wild-type cohorts . Tumor shrinkage was observed in 6/7 RECIST-evaluable patients, with two confirmed partial responses .
Table 3: ARV-110 Clinical Outcomes by Biomarker Subgroup
| Biomarker Subgroup | PSA50 Rate (%) | Median PFS (months) |
|---|---|---|
| AR T878/H875 mutations | 46 | 8.2 |
| AR L702H/AR-V7 | 10 | 3.1 |
| Wild-type AR | 10 | 2.8 |
Comparative Analysis of Agent-110 Derivatives
Mechanism-Based Classification
-
Anticancer Agent 110: Direct DNA damage.
-
SGI-110: Epigenetic modulation + immune activation.
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ARV-110: Targeted protein degradation.
Therapeutic Indications
| Compound | Primary Indications | Development Stage |
|---|---|---|
| Anticancer Agent 110 | Chronic granulocytic leukemia | Preclinical |
| SGI-110 | MDS, AML, solid tumors | Phase 2 |
| ARV-110 | mCRPC with AR mutations | Phase 2 |
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